molecular formula C15H16ClF3N2O2 B5341635 1-acetyl-N-[4-chloro-3-(trifluoromethyl)phenyl]piperidine-4-carboxamide

1-acetyl-N-[4-chloro-3-(trifluoromethyl)phenyl]piperidine-4-carboxamide

Cat. No.: B5341635
M. Wt: 348.75 g/mol
InChI Key: CLDFGQAHGMFRKR-UHFFFAOYSA-N
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Description

1-acetyl-N-[4-chloro-3-(trifluoromethyl)phenyl]piperidine-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. It is characterized by the presence of a piperidine ring, an acetyl group, and a trifluoromethyl-substituted phenyl ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-acetyl-N-[4-chloro-3-(trifluoromethyl)phenyl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Acetyl Group: The acetyl group is introduced via acetylation reactions using reagents such as acetic anhydride or acetyl chloride.

    Substitution on the Phenyl Ring: The trifluoromethyl and chloro substituents are introduced through electrophilic aromatic substitution reactions using reagents like trifluoromethyl iodide and chlorinating agents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-acetyl-N-[4-chloro-3-(trifluoromethyl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-acetyl-N-[4-chloro-3-(trifluoromethyl)phenyl]piperidine-4-carboxamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-acetyl-N-[4-chloro-3-(trifluoromethyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-acetyl-N-[4-chloro-3-(trifluoromethyl)phenyl]piperidine-4-carboxamide
  • 1-acetyl-N-[4-chloro-3-(trifluoromethyl)phenyl]piperidine-4-carboxylate
  • This compound

Uniqueness: this compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

1-acetyl-N-[4-chloro-3-(trifluoromethyl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClF3N2O2/c1-9(22)21-6-4-10(5-7-21)14(23)20-11-2-3-13(16)12(8-11)15(17,18)19/h2-3,8,10H,4-7H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDFGQAHGMFRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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